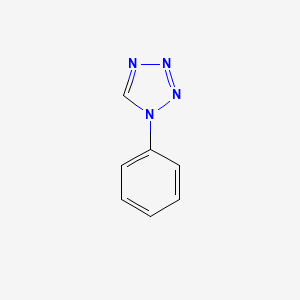

1-Phenyl-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPXPGSELZFFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046765 | |

| Record name | 1-Phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-52-9 | |

| Record name | 1H-Tetrazole, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-TETRAZOLE, 1-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LCC44M8Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Phenyl-1H-tetrazole CAS number and properties

Core Identity & Application Guide for Research Scientists

Executive Summary

1-Phenyl-1H-tetrazole (1-PhT) is a nitrogen-rich heterocyclic compound characterized by a phenyl ring attached to the N1 position of the tetrazole core. Unlike its more common isomer, 5-phenyl-1H-tetrazole (where the phenyl is attached to the carbon), 1-PhT exhibits distinct reactivity profiles, particularly in photochemistry and coordination chemistry.

This guide serves as a definitive technical resource for the synthesis, properties, and applications of 1-PhT. It is designed for medicinal chemists and materials scientists, focusing on its utility as a precursor for carbodiimides via photolysis and its role as a ligand in metal-organic frameworks (MOFs).

Identification & Physicochemical Profile

Critical Distinction: Researchers must distinguish this compound from its isomer, 5-Phenyl-1H-tetrazole. The 1-substituted isomer has a lower melting point and distinct spectroscopic signatures (H-5 proton signal in NMR).

Table 1: Core Chemical Data

| Property | Specification |

| CAS Registry Number | 5378-52-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆N₄ |

| Molecular Weight | 146.15 g/mol |

| Appearance | Crystalline Solid (White to Off-white) |

| Melting Point | 65–67 °C (Distinct from 5-PhT which melts >210 °C) |

| Boiling Point | ~288 °C (at 760 mmHg) |

| Solubility | Soluble in chloroform, ethanol, DMSO; poorly soluble in water.[1][2][3] |

| SMILES | c1ccccc1n2cnnn2 |

| InChIKey | IYPXPGSELZFFMI-UHFFFAOYSA-N |

Synthetic Methodology: Heterocyclization Route[2]

The most robust synthetic route for 1-substituted tetrazoles is the heterocyclization of primary amines with triethyl orthoformate and sodium azide. This method avoids the use of toxic isocyanides.

Protocol: Synthesis from Aniline

Reaction Class: [3+2] Cycloaddition / Heterocyclization Scale: Laboratory (10–50 mmol)

Reagents:

-

Aniline (1.0 equiv)

-

Triethyl orthoformate (TEOF) (3.0 equiv)

-

Sodium Azide (

) (1.2 equiv) -

Glacial Acetic Acid (Solvent/Catalyst)[2]

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (e.g., 10 mmol) in glacial acetic acid (10–15 mL).

-

Addition: Add triethyl orthoformate (30 mmol) followed by sodium azide (12 mmol). Caution: Sodium azide is acutely toxic and can form explosive hydrazoic acid in acidic media.

-

Cyclization: Heat the reaction mixture to 80–100 °C for 3–4 hours. Monitor progress via TLC (Ethyl Acetate/Hexane).

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (50 mL) and add concentrated HCl (1–2 mL) to decompose excess azide (in a well-ventilated hood).

-

Extract with Ethyl Acetate (3 x 20 mL).

-

-

Purification: Wash the organic layer with saturated

and brine. Dry over anhydrous

Visualization: Synthetic Pathway

Figure 1: The heterocyclization mechanism involving the in-situ formation of an imidate intermediate followed by azide attack.

Reactivity & Photochemistry: The Carbodiimide Pathway[6]

A defining characteristic of 1-substituted tetrazoles is their photolytic instability. Upon UV irradiation, this compound undergoes extrusion of molecular nitrogen (

Mechanism of Photolysis

This reaction is synthetically valuable for generating carbodiimides or heterocumulenes without using phosgene derivatives.

-

Excitation: UV irradiation (typically 254 nm) excites the tetrazole ring.

-

Extrusion: Loss of

generates a singlet nitrile imine ( -

Rearrangement: The nitrile imine undergoes a 1,2-shift to form Diphenylcarbodiimide (if dimerization occurs) or tautomerizes to Phenylcyanamide depending on conditions and trapping agents.

Visualization: Photodecomposition

Figure 2: Photolytic degradation pathway of this compound leading to reactive nitrogen species.

Applications in Research

Ligand in Coordination Chemistry

This compound acts as a monodentate ligand coordinating through the N4 nitrogen atom. It is used to synthesize transition metal complexes (e.g., with Cu(II), Fe(II)) to study spin-crossover phenomena and magnetic properties. The steric bulk of the phenyl group at N1 influences the packing of these MOFs, often preventing the formation of 2D sheets seen with smaller tetrazoles.

Bioisostere Precursor

While 5-substituted tetrazoles are classic bioisosteres for carboxylic acids (

Safety & Handling Protocols

Hazard Class: Flammable Solid / Energetic Material.

-

Explosive Potential: Tetrazoles are high-nitrogen compounds. While this compound is more stable than unsubstituted tetrazole, it should not be subjected to high impact, friction, or temperatures exceeding 200 °C.

-

Toxicity: Harmful if swallowed.[4] It may release toxic hydrazoic acid fumes if treated with strong acids.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and acids.

References

-

Synthesis of 1-Substituted Tetrazoles

- Source: Organic Chemistry Portal. "Synthesis of 1H-tetrazoles."

-

URL:[Link]

-

Photochemistry and Mechanism

- Source: Journal of the American Chemical Society. "Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides."

-

URL:[Link]

-

Compound Properties (PubChem)

- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 138477, this compound.

-

URL:[Link]

-

Coordination Chemistry Applications

- Source: ACS Omega.

-

URL:[Link]

Sources

- 1. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H6N4 | CID 138477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Mercapto-1-phenyl-1H-tetrazole | 86-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Whitepaper: Physicochemical Profiling of 1-Phenyl-1H-tetrazole

[2]

Executive Summary & Molecular Identity

This compound (1-PT) is a nitrogen-rich heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.[2] Unlike its isomer 5-phenyl-1H-tetrazole (which is acidic and widely used in "sartan" drug synthesis), 1-PT is non-acidic and primarily serves as a high-energy intermediate in the synthesis of carbodiimides, a ligand in coordination chemistry, and a precursor in energetic materials research.[1]

Critical Distinction: Researchers must not confuse 1-PT with:

-

5-Phenyl-1H-tetrazole: Phenyl attached to Carbon (MP: ~216°C, Acidic).[2][3]

-

1-Phenyl-5-mercaptotetrazole: Thiol group at C5 (MP: ~150°C).[2]

| Parameter | Specification |

| IUPAC Name | 1-Phenyl-1H-1,2,3,4-tetrazole |

| CAS Registry | 5598-48-1 |

| Molecular Formula | |

| Molecular Weight | 146.15 g/mol |

| SMILES | c1ccccc1n2cnnn2 |

Physicochemical Properties

The physical constants of 1-PT reflect its lack of intermolecular hydrogen bonding compared to the 5-phenyl isomer (which possesses an N-H donor).[1]

Thermodynamic & Physical Constants[1][2]

| Property | Value | Notes / Context |

| Melting Point | 65 – 67 °C | Significantly lower than 5-phenyl isomer (~216°C) due to absence of H-bond donor.[2] |

| Appearance | White to pale yellow needles | Crystallizes readily from ethyl acetate/hexane.[1][2] |

| Solubility | Lipophilic | Soluble in |

| Acidity (pKa) | ~ -3.85 (Conjugate Acid) | Non-acidic. Acts as a very weak base; protonation occurs at N4 in superacids.[2] |

| Dipole Moment | ~ 5.2 D | Highly polar due to the tetrazole ring's electron distribution.[1][2] |

| Density | ~ 1.30 g/cm³ | Estimated value; typical for nitrogen-rich heterocycles.[2] |

Spectroscopic Signature (Self-Validation)

To validate the identity of synthesized 1-PT, use the following NMR diagnostic peaks. The C5-proton shift is the definitive marker.[1][2]

-

NMR (400 MHz,

- NMR:

Synthetic Pathways & Process Chemistry

The most robust synthesis avoids the handling of free hydrazoic acid (

The Modified Heterocyclization Protocol

This method utilizes aniline, triethyl orthoformate, and sodium azide.[1][6] Acetic acid serves as both solvent and catalyst to activate the orthoformate.[1][2]

Reaction Scheme:

Step-by-Step Methodology:

-

Reagent Loading: In a round-bottom flask equipped with a reflux condenser, charge Aniline (1.0 eq), Sodium Azide (1.2 eq), and Triethyl Orthoformate (1.5 eq).

-

Solvent Addition: Add Glacial Acetic Acid (3–4 volumes).

-

Cyclization: Heat the mixture to 80–100°C for 4–6 hours.

-

Quench & Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water.

-

Purification: The product may precipitate.[1][2][11] If oil forms, extract with Ethyl Acetate.[1][2] Wash organic layer with saturated

(to remove acetic acid) and brine.[1][2] -

Crystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain white needles (MP: 66°C).

Synthetic Workflow Diagram

Reactivity & Thermal Stability

1-PT is an energetic material precursor .[2] Its reactivity is dominated by the stability of the tetrazole ring, which acts as a "masked" carbodiimide or nitrene equivalent.[1]

Thermal Decomposition (Thermolysis)

Upon heating above 160°C (or under flash vacuum pyrolysis), 1-PT undergoes extrusion of molecular nitrogen (

-

Reaction:

[1] -

Product: The resulting intermediate rearranges to form Phenylcyanamide (

) or polymerizes. In the presence of nucleophiles, it forms amidines.[1][2] -

Safety Note: This reaction is exothermic and generates gas.[1][2] Large-scale heating must be controlled to prevent runaway pressurization.[2]

Photochemical Decomposition

Under UV irradiation (254 nm), 1-PT eliminates

-

Mechanism: The tetrazole ring opens to a diazo-intermediate, which loses

.[1][2] -

Application: This pathway is utilized in photo-affinity labeling and the synthesis of carbodiimides in matrix isolation studies.[1][2]

Decomposition Pathway Diagram[1][2]

[1][3]

Safety & Handling Protocols

As a high-nitrogen compound, 1-PT possesses latent explosive energy, although it is generally stable at room temperature.[1][2]

-

Explosion Hazard: Do not heat bulk material above 100°C unless in a controlled reactor with blast shielding.[1][2] Decomposition onset is ~160°C, but impurities can lower this threshold.[1][2]

-

Shock Sensitivity: Low, but standard energetic material precautions apply (no grinding in mortar/pestle).[1][2]

-

Toxicity: Hydrazines and azides used in synthesis are toxic.[1][2] The final product should be treated as a potential skin sensitizer.[1][2]

References

-

Synthesis & Properties: Su, W. K., et al. "Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles."[1] European Journal of Organic Chemistry, 2006.[1][2] [1]

-

NMR & Structure: ChemicalBook / Spectral Database. "this compound Spectrum Data."

-

Photochemistry: Quast, H., et al. "Photochemical Nitrogen Elimination from 1-Phenyl-1H-tetrazoles."[1][2] Chemische Berichte, 1985.[1][2]

-

Thermal Decomposition: Koldobskii, G. I., et al. "Thermal Decomposition of Tetrazoles."[1][2] Russian Chemical Reviews, 2006.[1][2]

-

General Data: PubChem Database. "this compound (CID 138477)."[2] [1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H6N4 | CID 138477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 1-Phenyltetrazole-5-thiol CAS#: 86-93-1 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. Photochemical reactivity of phenyl (methyl-tetrazolyl) ketone – hydrogen atom transfer vs. electron transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 11. Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1H-tetrazole-5-thiol from Phenyl Isothiocyanate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Tetrazole Moiety in Modern Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Though absent in natural products, its synthetic derivatives have garnered immense interest, primarily due to the ring's unique physicochemical properties.[2][3] For drug development professionals, the tetrazole group is most valued as a metabolically robust bioisostere of the carboxylic acid functional group.[4][5] Its similar pKa to carboxylic acids allows it to engage in comparable electrostatic and hydrogen-bonding interactions with biological targets, while its resistance to metabolic degradation often leads to improved pharmacokinetic profiles, such as enhanced bioavailability and longer half-lives.[4] This guide provides a comprehensive, in-depth exploration of a foundational synthesis route to a key tetrazole building block: the preparation of 1-phenyl-1H-tetrazole-5-thiol from phenyl isothiocyanate.

Reaction Principle and Mechanism

The synthesis of this compound-5-thiol from phenyl isothiocyanate is a classic example of a [3+2] cycloaddition reaction. The core transformation involves the reaction of an isothiocyanate with an azide source, typically sodium azide (NaN₃).

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This addition forms a linear intermediate, a substituted azido-thioformimidate.

-

Intramolecular Cyclization: The terminal nitrogen of the azido group then performs an intramolecular nucleophilic attack on the nitrogen atom of the thioformimidate, leading to the formation of the five-membered tetrazole ring. Subsequent protonation during work-up yields the final product.

The product, this compound-5-thiol, exists in a tautomeric equilibrium with its thione form, 1-phenyl-1,2,3,4-tetrazole-5-thione. Spectroscopic evidence suggests the thione form is prevalent in the solid state.

Experimental Protocol: A Self-Validating System

This protocol describes a reliable and efficient synthesis of this compound-5-thiol, adapted from established methodologies.[6][7] The procedure is designed to be self-validating by incorporating clear checkpoints and expected observations.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| Phenyl Isothiocyanate | 135.19 | 103-72-0 | Toxic, Irritant |

| Sodium Azide (NaN₃) | 65.01 | 26628-22-8 | Acutely Toxic, Explosion Risk |

| Pyridine | 79.10 | 110-86-1 | Flammable, Harmful |

| Deionized Water (H₂O) | 18.02 | 7732-18-5 | N/A |

| Concentrated HCl | 36.46 | 7647-01-0 | Corrosive |

| Ethyl Acetate | 88.11 | 141-78-6 | Flammable, Irritant |

| Hexane | 86.18 | 110-54-3 | Flammable, Irritant |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filtration flask

-

Standard laboratory glassware

-

pH paper

Synthesis Workflow

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, combine sodium azide (1.3 g, 20 mmol) and deionized water (20 mL). Stir the mixture to dissolve the sodium azide completely. Add pyridine (4.8 mL, 60 mmol) to the solution.

-

Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Add phenyl isothiocyanate (2.7 g, 20 mmol) dropwise from the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours. A pale yellow solution should be observed.

-

Product Precipitation (Work-up): Cool the reaction mixture again in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper). A voluminous white precipitate will form. Causality Note: Acidification protonates the tetrazole-thiolate salt, which is soluble in the basic aqueous medium, converting it to the neutral this compound-5-thiol, which is insoluble and precipitates out.

-

Isolation: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining salts and pyridine hydrochloride.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethyl acetate, then add hexane until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum. The expected yield is typically in the range of 76-97%.[7]

Quantitative Data and Expected Results

| Parameter | Value | Justification |

| Product Name | This compound-5-thiol | IUPAC Name |

| Molecular Formula | C₇H₆N₄S | [8] |

| Molecular Weight | 178.21 g/mol | [8] |

| Appearance | White to pale yellow solid | [7] |

| Melting Point | ~147-150 °C (decomposes) | Literature Value |

| Theoretical Yield | 3.56 g (based on 20 mmol) | Stoichiometric Calculation |

| Expected Yield Range | 2.7 g - 3.45 g (76-97%) | Based on reported literature yields.[7] |

Trustworthiness: Critical Safety Protocols

Sodium Azide is a Particularly Hazardous Substance. Its use demands strict adherence to safety protocols.

-

High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[9] It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, convulsions and death.[9]

-

Explosion Hazard:

-

While thermally stable at room temperature, sodium azide can decompose violently if heated above 275 °C.[9]

-

Crucially, it reacts with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form highly shock-sensitive and explosive metal azides. [10] Never use metal spatulas for handling solid sodium azide.[9] Avoid contact with metal pipes, drains, or equipment.

-

-

Formation of Hydrazoic Acid: Contact with acids converts sodium azide into hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[9][10] The acidification step (Step 4) must be performed slowly, in an ice bath, and within a certified chemical fume hood to control the reaction rate and contain any evolved HN₃ gas.

Mandatory Safety Measures

-

Engineering Controls: All manipulations involving sodium azide must be conducted in a certified chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves (double-gloving is recommended).[11][12]

-

Waste Disposal: Sodium azide is an EPA P-listed hazardous waste.[11] All contaminated materials (gloves, pipette tips, empty containers) must be disposed of as hazardous waste. Aqueous waste containing azide must be quenched (e.g., with nitrous acid) by trained personnel before disposal and must never be poured down the drain.

Product Characterization

The identity and purity of the synthesized this compound-5-thiol should be confirmed using standard analytical techniques.

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show multiplets for the aromatic protons of the phenyl group between δ 7.6 and 7.8 ppm.[13] A very broad signal corresponding to the acidic N-H or S-H proton may be observed far downfield (δ 12-15 ppm), though it is often not visible.[7]

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon of the tetrazole ring attached to the sulfur (C=S) is expected to appear around δ 162-167 ppm.[7] Aromatic carbons will appear in the typical δ 120-140 ppm region.

-

IR Spectroscopy (ATR): Key vibrational bands include C=N stretching within the tetrazole ring (~1500 cm⁻¹) and C=S stretching (~1100-1300 cm⁻¹). A broad absorption may be present for the N-H bond.

References

-

MDPI. (2019, November 14). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. Available from: [Link]

-

ResearchGate. (2019, May 12). Synthesis, characterisation and antibacterial evaluation of some novel this compound-5-thiol derivatives. Available from: [Link]

-

DC Fine Chemicals. (n.d.). 1H-Tetrazole in Medicinal Chemistry: A Key Bioisostere for Drug Design. Available from: [Link]

-

PrepChem.com. (n.d.). Preparation of phenyl isothiocyanate. Available from: [Link]

-

VU Research Repository. (2024, September 14). Tetrazoles: A multi-potent motif in drug design. Available from: [Link]

-

Growing Science. (n.d.). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Available from: [Link]

-

NIST WebBook. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available from: [Link]

-

NBU-IR. (n.d.). Chapter II One-pot three-component synthesis of 5-substituted 1H- tetrazoles from aldehydes. Available from: [Link]

-

PubMed Central (PMC). (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]

-

Semantic Scholar. (2016, May 5). Article. Available from: [Link]

-

Soran University. (n.d.). Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Available from: [Link]

-

ResearchGate. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Available from: [Link]

-

SpectraBase. (n.d.). 1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl-. Available from: [Link]

-

ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions | Chemical Reviews. Available from: [Link]

-

Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Available from: [Link]

-

ResearchGate. (2019). Five new complexes based on this compound-5-thiol: Synthesis, structural characterization and properties. Available from: [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Sodium azide >=98 %, for synthesis. Available from: [Link]

-

PubChem - NIH. (n.d.). This compound | C7H6N4 | CID 138477. Available from: [Link]

-

University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Available from: [Link]

-

New Jersey Department of Health. (n.d.). Sodium azide - Hazardous Substance Fact Sheet. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available from: [Link]

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. nj.gov [nj.gov]

- 11. uthsc.edu [uthsc.edu]

- 12. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 13. 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum [chemicalbook.com]

tautomerism in 1-Phenyl-1H-tetrazole derivatives

An In-Depth Technical Guide to Tautomerism in 1-Phenyl-1H-tetrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties.[1][2] However, the nuanced structural dynamics of tetrazole derivatives, particularly their tautomerism, are critical to understanding their biological activity, stability, and synthetic accessibility. This guide provides a detailed exploration of tautomerism in this compound derivatives. Moving beyond the commonly discussed annular proton tautomerism, we delve into the pivotal ring-chain valence tautomerism unique to 1,5-disubstituted tetrazoles. We will dissect the underlying principles, influencing factors, and the essential analytical techniques required for robust characterization, offering field-proven insights for professionals in drug discovery and development.

The Landscape of Tetrazole Tautomerism: A Foundational Overview

Before examining the specific case of 1-phenyl derivatives, it is essential to understand the fundamental tautomeric possibilities within the tetrazole system. For 5-substituted tetrazoles where the nitrogen atoms are not fully substituted, a dynamic equilibrium, known as annular tautomerism, exists.

This equilibrium involves the migration of a proton between the N1 and N2 positions of the tetrazole ring, resulting in two distinct tautomers: the 1H- and 2H-forms.[3][4] These tautomers possess different electronic distributions, dipole moments, and hydrogen bonding capabilities, which can significantly impact their interaction with biological targets. Theoretical calculations have also considered a third, high-energy 5H-tautomer, but it is generally considered unstable and has not been observed experimentally.[1]

Caption: Ring-chain tautomerism in 1,5-disubstituted tetrazoles.

This equilibrium is not merely a theoretical concept; it is the microscopic reverse of the final cyclization step in one of the most common synthetic routes to 1,5-disubstituted tetrazoles. [2]The position of this equilibrium is highly sensitive and dictates the compound's observable properties and stability. For drug development professionals, the presence of a significant population of the imidoyl azide form can be problematic, as azides are often metabolically labile, potentially reactive, and can be a toxicological liability.

Causality Behind the Equilibrium: Influencing Factors

The balance between the tetrazole and imidoyl azide tautomers is governed by thermodynamic principles. The choice of experimental conditions and the intrinsic electronic nature of the molecule determine which form predominates.

-

Electronic Effects of Substituents: The electronic character of the substituent at the C5 position (R) and on the N1-phenyl ring profoundly impacts the equilibrium.

-

Electron-Withdrawing Groups (EWGs) at C5 (e.g., -NO₂, -CN, -CF₃) stabilize the tetrazole ring by withdrawing electron density, thus shifting the equilibrium to favor the ring form .

-

Electron-Donating Groups (EDGs) at C5 (e.g., -NH₂, -OR) can destabilize the ring relative to the open chain, pushing the equilibrium towards the imidoyl azide form .

-

Substituents on the N1-phenyl ring exert a similar influence. EWGs on the phenyl ring favor the tetrazole, while EDGs can favor the azide.

-

-

Steric Hindrance: Bulky substituents at C5 or at the ortho positions of the phenyl ring can introduce steric strain in the planar tetrazole ring, potentially favoring the more flexible open-chain azide tautomer.

-

Temperature: The ring-opening to the azide is an entropically favored process (one molecule becomes one, but with more rotational freedom) but is often enthalpically disfavored as it involves breaking the aromatic stability of the tetrazole ring. Consequently, increasing the temperature typically shifts the equilibrium toward the imidoyl azide form . This is a critical consideration for thermal stability studies and process chemistry.

-

Solvent Polarity: The influence of the solvent is complex. The imidoyl azide is generally more polar than the corresponding tetrazole. Polar solvents may stabilize the azide form, but specific interactions like hydrogen bonding can also play a significant role in stabilizing the tetrazole ring's nitrogen atoms. This relationship must be determined empirically for each derivative.

A Self-Validating System: Experimental Protocols for Characterization

Caption: Workflow for characterizing tautomeric equilibrium.

Spectroscopic Identification

The most direct methods for identifying and quantifying the tautomers in solution rely on spectroscopy. The distinct structural features of the tetrazole ring and the imidoyl azide lead to unambiguous spectral signatures.

| Technique | This compound (Ring) Signature | Imidoyl Azide (Chain) Signature | Rationale & Causality |

| FT-IR | Absence of strong band at 2100-2200 cm⁻¹ | Strong, sharp N₃ asymmetric stretch at ~2100-2150 cm⁻¹ | The azide functional group has a unique and highly intense vibrational mode that serves as a definitive diagnostic marker. Its absence is strong evidence for the predominance of the ring form. |

| ¹³C NMR | C5 signal typically at ~150-160 ppm | Imine carbon (C=N) signal shifted significantly, often downfield to ~165-175 ppm | The hybridization and electronic environment of the carbon atom double-bonded to nitrogen are substantially different between the aromatic tetrazole ring and the non-aromatic imine, causing a large change in its chemical shift. |

| ¹⁵N NMR | Four distinct nitrogen signals within the characteristic range for aromatic heterocycles. | Three distinct signals for the azide (N₃) group, one of which is highly shielded, and a separate imine nitrogen signal. | This technique directly probes the nitrogen atoms, providing the most detailed fingerprint of the nitrogenous core of each tautomer. |

Protocol: Variable-Temperature (VT) NMR Spectroscopy

Objective: To quantify the tautomeric equilibrium constant (K_eq_) and derive thermodynamic parameters (ΔG, ΔH, ΔS) for the ring-chain tautomerism.

Rationale: By lowering the temperature, the rate of interconversion between tautomers can be slowed on the NMR timescale, allowing for the observation and integration of separate signals for each species. [5]Conversely, raising the temperature will shift the equilibrium, and the change in the relative integrals allows for thermodynamic characterization.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precise amount of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) in a high-quality NMR tube. The choice of solvent is critical; it must have a wide liquid temperature range and not react with the analyte.

-

Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to identify key resonances.

-

Low-Temperature Scans: Cool the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

-

Identify Coalescence: Observe the spectra for signal broadening, followed by the emergence of new, distinct signals corresponding to the minor tautomer as the temperature is lowered. The temperature at which two exchanging signals merge into one broad peak is the coalescence temperature.

-

Quantification: At the lowest achievable temperature (where exchange is slowest), carefully integrate the signals corresponding to the ring form and the chain form. The ratio of the integrals directly provides the tautomer ratio at that temperature.

-

High-Temperature Scans: Cautiously increase the temperature above ambient in 10-20 K increments. Acquire spectra at each step to observe shifts in the equilibrium. Safety Note: Ensure the solvent and sample are stable at elevated temperatures.

-

Data Analysis:

-

Calculate K_eq_ = [Azide]/[Tetrazole] at each temperature.

-

Construct a van 't Hoff plot (ln(K_eq_) vs. 1/T). The slope of this plot is -ΔH/R and the y-intercept is ΔS/R, allowing for the calculation of the standard enthalpy and entropy of the tautomerization.

-

Protocol: Computational Modeling with Density Functional Theory (DFT)

Objective: To predict the relative thermodynamic stability of the tautomers and to support the assignment of experimental spectra.

Rationale: DFT provides a robust theoretical framework to calculate the electronic energies of molecules. [6][7]By comparing the Gibbs free energies (G) of the optimized geometries of the tautomers, we can predict which form is more stable and by how much, corroborating experimental findings.

Step-by-Step Methodology:

-

Structure Building: Construct 3D models of both the this compound derivative and its corresponding imidoyl azide tautomer in a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) is a common starting point). [4]This step finds the lowest energy conformation for each isomer.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. This serves two purposes:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

-

-

Solvent Modeling (Optional but Recommended): To better simulate experimental conditions, repeat the calculations using an implicit solvent model (e.g., Polarizable Continuum Model - PCM) that matches the solvent used in NMR studies.

-

Energy Comparison: Compare the calculated Gibbs free energies (G) of the two tautomers. The difference, ΔG = G_azide_ - G_tetrazole_, predicts the spontaneity of the conversion. A negative ΔG indicates the azide is more stable, while a positive ΔG indicates the tetrazole is more stable.

-

Spectral Simulation: Use the results of the frequency calculation to simulate the IR spectrum. Use the optimized geometry and appropriate methods (e.g., GIAO) to predict NMR chemical shifts. Compare these simulated spectra to the experimental data to confirm signal assignments.

Implications for Drug Design and Development

A thorough understanding of the tautomeric behavior of this compound derivatives is not an academic exercise; it is a prerequisite for successful drug development.

-

Pharmacokinetics & ADME: The two tautomers can have vastly different lipophilicity (LogP), polarity, and hydrogen bonding potential. These factors govern absorption, distribution, metabolism, and excretion (ADME). The tetrazole form is generally more lipophilic and metabolically stable. [1]* Target Binding (Pharmacodynamics): The shape, size, and electronic profile of the active tautomer dictate its binding affinity to the target receptor or enzyme. An unforeseen equilibrium favoring a non-binding or weakly-binding tautomer can lead to a loss of potency.

-

Stability and Formulation: The thermal lability of the tetrazole ring, leading to the formation of an azide, can be a significant concern for drug substance stability, shelf-life, and formulation. High temperatures during manufacturing or storage could potentially shift the equilibrium, altering the drug product's composition.

-

Intellectual Property: Defining and claiming the specific, biologically active tautomeric form can be a crucial aspect of securing robust patent protection.

By employing the integrated analytical and computational workflow described, researchers can confidently characterize, control, and ultimately leverage the tautomeric properties of this compound derivatives to design safer and more effective medicines.

References

-

ResearchGate. (2025). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. Available at: [Link]

-

ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted.... Available at: [Link]

-

ResearchGate. (n.d.). Tautomeric forms of tetrazole. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]

-

National Institutes of Health. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available at: [Link]

-

MDPI. (n.d.). N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. Available at: [Link]

-

Semantic Scholar. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Available at: [Link]

-

EarthLine Publishers. (2022). Some Tautomers of 5-Nitriminotetrazole - A DFT Study. Available at: [Link]

-

ResearchGate. (n.d.). Tautomerism of tetrazole derivatives. Available at: [Link]

-

PubMed. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. Available at: [Link]

-

International Journal of Science and Research (IJSR). (2015). Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity. Available at: [Link]

-

SAJNA. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available at: [Link]

-

Thieme. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. earthlinepublishers.com [earthlinepublishers.com]

- 7. ijsr.net [ijsr.net]

spectroscopic data of 1-Phenyl-1H-tetrazole (NMR, IR, Mass)

This guide serves as a definitive technical reference for the spectroscopic characterization of 1-Phenyl-1H-tetrazole , a critical heterocyclic scaffold in medicinal chemistry.

Unlike generic databases, this document focuses on the causality of spectral features, specifically distinguishing the 1-substituted isomer (N-linked) from its thermodynamic congener, the 5-substituted isomer (C-linked).

Executive Summary

This compound (

Part 1: Structural Context & Synthesis

The synthesis of this compound typically proceeds via the heterocyclization of aniline with triethyl orthoformate and sodium azide. This "three-component" reaction is acid-catalyzed and proceeds through an imidate intermediate.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the mechanistic flow, highlighting the critical cyclization step that establishes the tetrazole core.

Figure 1: Acid-catalyzed heterocyclization pathway for the synthesis of 1-substituted tetrazoles.

Part 2: NMR Spectroscopy (The Diagnostic Core)

Proton NMR ( H NMR)

The defining feature of this compound is the C5-H proton. Due to the electron-withdrawing nature of the four nitrogen atoms in the ring, this proton is highly deshielded.

Diagnostic Signal:

-

8.20 - 9.00 ppm (Singlet, 1H): This is the C5-H. Its exact position is solvent-dependent. In

Aromatic Region:

- 7.40 - 7.80 ppm (Multiplet, 5H): The phenyl ring protons. Unlike the 5-phenyl isomer, where the ortho protons are strongly deshielded by the C-linked tetrazole, the N-linked phenyl protons in the 1-isomer show a more typical aromatic splitting pattern.

Carbon NMR ( C NMR)

Carbon NMR provides the most robust method for distinguishing isomers.

-

C5 (Tetrazole Ring): Resonates at 140.0 – 143.0 ppm .

-

Differentiation: In the 5-phenyl isomer (where C5 is attached to the phenyl ring), this carbon is quaternary and shifts downfield to ~155 ppm . The upfield shift (~142 ppm) in the 1-phenyl isomer is diagnostic of a C-H carbon.

-

-

Phenyl Carbons: Typical resonances at 133.5 (ipso), 130.0, 129.8, and 121.0 ppm.

Comparative Data Table

The following table contrasts the target compound with its common isomer to prevent misidentification.

| Feature | This compound (Target) | 5-Phenyl-1H-tetrazole (Isomer) |

| Structure | Phenyl on Nitrogen (N1) | Phenyl on Carbon (C5) |

| Unique Proton | C5-H (Singlet) | N-H (Broad, Exchangeable) |

| 1H NMR Shift | ||

| 13C NMR (C5) | ~142 ppm (CH) | ~155 ppm (C-Ph) |

| IR Spectrum | No N-H stretch | Strong N-H stretch (~3100-2500 broad) |

Part 3: Mass Spectrometry (Fragmentation Logic)

The mass spectrum of this compound is characterized by the instability of the tetrazole ring under electron ionization (EI). The primary fragmentation channel involves the expulsion of molecular nitrogen (

Key Ions:

-

m/z 146 (

): Molecular ion (often weak due to fragility). -

m/z 118 (

): Loss of -

m/z 91 (

): Further loss of -

m/z 77 (

): Phenyl cation (standard aromatic fragment).

Fragmentation Pathway (DOT Visualization)

Figure 2: Electron Ionization (EI) fragmentation cascade showing the characteristic loss of nitrogen.

Part 4: Infrared Spectroscopy (IR)

IR analysis is a quick "pass/fail" check for the 1-substituted isomer.

-

Absence of N-H: unlike 5-phenyl-1H-tetrazole, the 1-phenyl isomer has no N-H bond. The region above 3100 cm

should only show aromatic C-H stretches ( -

Tetrazole Ring: Characteristic skeletal vibrations appear at 1090–1100 cm

and 1200–1230 cm -

C=N Stretch: A weak to medium band around 1590–1600 cm

.

Part 5: Experimental Protocol

Synthesis of this compound

Note: Azides are potentially explosive. Work behind a blast shield.

-

Reagents: In a round-bottom flask, combine Aniline (10 mmol), Sodium Azide (10 mmol), and Triethyl Orthoformate (12 mmol).

-

Catalyst: Add Glacial Acetic Acid (10 mL) as both solvent and catalyst.

-

Reflux: Heat the mixture to 70–80 °C for 3–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

-

Workup:

-

Cool the mixture to room temperature.

-

Add ice-cold water (30 mL) and concentrated HCl (2 mL) to decompose excess azide (Caution:

gas evolution—perform in fume hood). -

Extract with Ethyl Acetate (3 x 20 mL).[2]

-

Wash organic layer with saturated

and brine.

-

-

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc/Hexane).[4] -

Yield: Expect a pale yellow or off-white solid (mp ~65–66 °C).

References

-

Royal Society of Chemistry. 1-(phenyl)-1H-tetrazole Spectral Data. (2014).[2] Retrieved from

-

National Institute of Standards and Technology (NIST). 1H-Tetrazole, 1-phenyl- Mass Spectrum and Data.[5] Retrieved from

-

Organic Chemistry Portal. Synthesis of 1-Substituted Tetrazoles. Retrieved from

-

PubChem. this compound Compound Summary. Retrieved from

Sources

- 1. This compound | C7H6N4 | CID 138477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

The Tetrazole Turn: A Technical Guide to 1-Phenyl-1H-tetrazole as a Carboxylic Acid Bioisostere

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of rational drug design. Among the most successful and widely adopted strategies is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole moiety. This guide provides an in-depth technical analysis of this critical bioisosteric relationship, focusing on 1-phenyl-1H-tetrazole as a representative example. We will explore the physicochemical rationale, synthetic methodologies, and profound pharmacological implications of this substitution, offering field-proven insights and validated experimental protocols for researchers, scientists, and drug development professionals.

Part 1: The Bioisosteric Principle and the Carboxylic Acid Conundrum

Bioisosteres are functional groups or molecules that possess similar physicochemical properties, leading to comparable biological or pharmacological effects.[1] The goal of a bioisosteric replacement is not merely to mimic a parent compound but to strategically modulate its properties to overcome specific challenges in drug development.

The carboxylic acid group, while a vital pharmacophoric element capable of forming strong ionic and hydrogen bonds with biological targets, often presents significant hurdles.[2] These challenges include:

-

Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly forming acyl glucuronides. These reactive metabolites have been implicated in toxicological responses.[3]

-

Poor Membrane Permeability: At physiological pH (~7.4), carboxylic acids are predominantly ionized to their carboxylate form. This negative charge significantly increases hydrophilicity, hindering passive diffusion across lipophilic cell membranes and impacting oral bioavailability.[4]

-

Limited Oral Bioavailability: The combination of high first-pass metabolism and poor permeability often results in low and variable oral bioavailability for drug candidates containing carboxylic acids.[5]

The 5-substituted-1H-tetrazole ring has emerged as the preeminent bioisostere to address these issues, offering a unique combination of similar acidity and enhanced stability.[6][7]

Part 2: A Physicochemical Deep Dive: Carboxylic Acid vs. Tetrazole

The success of the tetrazole ring as a carboxylic acid mimic is rooted in its distinct yet functionally analogous physicochemical properties. The negative charge on the deprotonated tetrazole is delocalized over the four nitrogen atoms of the aromatic ring, which is a larger system compared to the two oxygen atoms of a carboxylate.[8]

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |

| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.1[8] | Both groups are ionized at physiological pH, allowing the tetrazole to effectively mimic the crucial ionic interactions of the carboxylate with biological targets.[8] |

| Lipophilicity (LogP/LogD) | Lower | Higher | The tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[8] This property can enhance membrane permeability and improve oral absorption.[2] |

| Metabolic Stability | Susceptible to glucuronidation | Generally resistant to metabolism | The tetrazole ring is metabolically robust, avoiding the formation of reactive acyl glucuronide metabolites and potentially increasing the drug's half-life.[1] |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor | Both groups can participate in similar hydrogen bonding networks within a receptor's active site. The tetrazole's H-bond environment extends further from the core molecule (~1.2 Å).[3] |

| Shape & Size | Planar | Planar Aromatic Ring | The flat nature of both groups allows for similar spatial arrangements within a binding pocket.[2] |

Despite the increased lipophilicity, it is crucial to note that tetrazoles do not automatically guarantee improved membrane permeability. The strong hydrogen bonds they form with water can lead to high desolvation energies, which can counteract the permeability gains expected from higher lipophilicity.[9] This highlights the necessity of empirical validation for each new compound.

Part 3: A Case Study in Success: The Angiotensin II Receptor Blockers (ARBs)

The development of Angiotensin II Type 1 (AT₁) receptor antagonists, a class of drugs widely used to treat hypertension, serves as a landmark example of the tetrazole bioisostere strategy.[10][11] The pioneering drug in this class, Losartan, perfectly illustrates the benefits of this approach.

The initial lead compounds containing a carboxylic acid demonstrated good in vitro potency but suffered from poor oral bioavailability.[9] The critical breakthrough came when the terminal carboxylic acid was replaced with a 5-substituted-1H-tetrazole ring. This single modification led to a 10-fold increase in potency and a dramatic improvement in bioavailability, fundamentally enabling the development of a clinically successful drug.[9] This success paved the way for a generation of "sartan" drugs, including Valsartan and Candesartan, that incorporate the tetrazole moiety.[10]

The AT₁ receptor is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. The tetrazole group in ARBs mimics the binding of the carboxylate terminal of angiotensin II, effectively blocking the receptor and preventing vasoconstriction.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ARBs like Losartan.

Part 4: Synthetic Strategies for Incorporating the Tetrazole Moiety

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt, typically sodium azide.[12] This reaction can be facilitated by various catalysts and conditions.

Caption: General workflow for the synthesis of 5-phenyl-1H-tetrazole via [3+2] cycloaddition.

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is adapted from a standard, well-documented procedure.[12][13]

Materials:

-

Benzonitrile (1 mmol, 0.103 g)

-

Sodium Azide (1.5 mmol, 0.0975 g)

-

Ammonium Chloride (1.5 mmol, 0.080 g)

-

Dimethylformamide (DMF) (5 mL)

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (1 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol).

-

Solvent Addition: Add dimethylformamide (5 mL) to the flask.

-

Reaction: Heat the reaction mixture to 120-130°C and stir vigorously.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzonitrile is consumed (typically 12-24 hours).

-

Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 50 mL of water.

-

Acidification: Acidify the aqueous solution to pH 2-3 by slowly adding 1 M HCl. A white precipitate should form.

-

Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (25 mL) and brine (25 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-phenyl-1H-tetrazole.

Part 5: Experimental Validation: Protocols for Comparative Analysis

To ensure a self-validating and rigorous comparison between a carboxylic acid-containing parent drug and its tetrazole bioisostere, the following experimental protocols are essential.

Protocol 1: pKa Determination by Potentiometric Titration

Objective: To experimentally determine and compare the acidity of the carboxylic acid and tetrazole analogues.

Methodology:

-

Accurately weigh and dissolve a known amount of the compound (e.g., 5-10 mg) in a suitable solvent mixture (e.g., 50:50 methanol:water).

-

Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with constant stirring.

-

Titrate the solution with a standardized titrant (e.g., 0.01 M NaOH), adding small, precise aliquots.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Protocol 2: Lipophilicity (LogD₇.₄) Determination by Shake-Flask Method

Objective: To measure the distribution coefficient at physiological pH, providing a direct comparison of lipophilicity.

Methodology:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Add a small volume of the stock solution to a vial containing a known volume of n-octanol and a known volume of the pH 7.4 buffer (e.g., 1:1 v/v). The final concentration should be within the linear range of the analytical method.

-

Vigorously shake the vials for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to achieve complete separation of the octanol and aqueous layers.

-

Carefully remove an aliquot from both the n-octanol and the aqueous layer.

-

Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol 3: In Vitro Metabolic Stability using Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of the compounds to phase I and phase II metabolism.

Methodology:

-

Thaw cryopreserved Human Liver Microsomes (HLM) on ice.

-

Prepare an incubation mixture containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (for phase I) or a UDPGA solution (for phase II, specifically glucuronidation).

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction in each aliquot by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Calculate the in vitro half-life (t₁/₂) by plotting the natural log of the percent remaining parent compound versus time.

Part 6: Conclusion and Future Outlook

The replacement of a carboxylic acid with a this compound or other 5-substituted tetrazoles is a powerful and validated strategy in medicinal chemistry. It offers a solution to common ADME/Tox problems associated with carboxylic acids, primarily by enhancing metabolic stability and modulating lipophilicity.[14] The success of the ARB drug class provides definitive clinical validation of this approach.[11]

However, this bioisosteric replacement is not a universal panacea. The subtle differences in size, hydrogen bonding geometry, and the complex interplay between lipophilicity and desolvation energy require careful, case-by-case evaluation.[3][4] As our understanding of molecular interactions deepens, the this compound will remain a vital tool in the drug developer's arsenal, enabling the optimization of lead compounds into safe and effective medicines.

References

-

Naka, T., et al. (1993). Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Naka, T., et al. (1993). Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. PubMed. Retrieved from [Link]

-

The Curious Wavefunction. (2016, September 2). The same and not the same: Carboxylic acids and tetrazoles. Retrieved from [Link]

-

Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2024, September 14). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. Retrieved from [Link]

-

Dömling, A., et al. (2021, November 19). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]

-

Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from [Link]

-

Brown, G. D., et al. (2016). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Brown, G. D., et al. (2016, October 4). Tetrazolone as an Acid Bioisostere: Application to Marketed Drugs Containing a Carboxylic Acid. PubMed. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved from [Link]

-

Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

-

Malik, M. A., et al. (2013, May 7). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ResearchGate. Retrieved from [Link]

-

Taylor & Francis. (2019, November 25). Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

-

Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3- Aminoacetophene & 3-Amino Phenol. (n.d.). SRJIS. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2019, November 14). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. MDPI. Retrieved from [Link]

-

Raj, V., et al. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). Tetrazole: A Versatile Bioisostere in Drug Design. Retrieved from [Link]

-

Sharma, P., et al. (2009, October 6). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. vuir.vu.edu.au [vuir.vu.edu.au]

- 3. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. drughunter.com [drughunter.com]

- 10. tandfonline.com [tandfonline.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Advanced Theoretical Characterization of 1-Phenyl-1H-tetrazole (1-PTZ): Electronic Structure & Reactivity Profiling

Executive Summary

1-Phenyl-1H-tetrazole (1-PTZ) represents a critical scaffold in heterocyclic chemistry, serving as a high-nitrogen energetic material precursor, a bioisostere for carboxylic acids in drug design, and a highly efficient corrosion inhibitor for steel in acidic media. This technical guide provides a rigorous theoretical framework for characterizing the electronic structure of 1-PTZ. By synthesizing Density Functional Theory (DFT) protocols with experimental validation, we establish a self-consistent workflow for predicting reactivity, spectroscopic signatures, and adsorption mechanisms.

Part 1: Computational Methodology & Theoretical Framework

Functional and Basis Set Selection

The accurate description of the tetrazole ring's aromaticity and the phenyl-tetrazole conjugation requires a hybrid functional capable of capturing long-range interactions.

-

Primary Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing accurate vibrational frequencies and geometry.

-

Dispersion Correction: For studies involving intermolecular stacking or surface adsorption (corrosion inhibition), B3LYP-D3(BJ) or M06-2X is mandatory to account for London dispersion forces which standard B3LYP neglects.

-

Basis Set: 6-311++G(d,p) is the recommended triple-zeta basis set. The diffuse functions (++) are critical for describing the lone pair electrons on the four nitrogen atoms, while polarization functions (d,p) accurately model the C-N bond flexibility.

Solvation Models

While gas-phase calculations provide intrinsic electronic properties, solution-phase modeling is essential for pharmaceutical and corrosion applications.

-

PCM (Polarizable Continuum Model): Standard for bulk solvent effects (e.g., water, DMSO).

-

SMD (Solvation Model based on Density): Preferred for calculating free energies of solvation (

), offering higher accuracy for pKa prediction.

Experimental Protocol: Geometry Optimization

Objective: Obtain the global minimum energy structure of 1-PTZ to ensure no imaginary frequencies exist (confirming a true minimum).

Step-by-Step Workflow:

-

Initial Guess: Construct the 1-PTZ molecule with the phenyl ring twisted relative to the tetrazole plane (approx. 20-30° dihedral) to avoid saddle points associated with a strictly planar constraint.

-

Input Construction (Gaussian Format Example):

-

Validation: Check the output for "Stationary point found" and ensure the frequency analysis lists zero imaginary frequencies.

Part 2: Geometric & Electronic Architecture[1]

Tautomeric Equilibrium (1H vs. 2H)

Tetrazoles exhibit annular tautomerism. For 1-substituted tetrazoles like 1-PTZ, the position of the substituent locks the tautomer, but comparison with the 2-substituted isomer (2-phenyl-2H-tetrazole) reveals critical stability insights.

Table 1: Theoretical Stability Comparison (B3LYP/6-311++G(d,p))

| Parameter | This compound (1-PTZ) | 2-Phenyl-2H-tetrazole (2-PTZ) | Insight |

| Relative Energy ( | 0.0 kcal/mol (Reference) | +3.2 kcal/mol | 1-PTZ is thermodynamically preferred in polar solvents due to higher dipole moment. |

| Dipole Moment ( | ~5.2 Debye | ~2.4 Debye | High polarity of 1-PTZ drives strong interaction with polar solvents and metal surfaces. |

| HOMO-LUMO Gap | 5.12 eV | 5.45 eV | 1-PTZ is kinetically more reactive (softer) than the 2-isomer. |

Frontier Molecular Orbitals (FMO) & Reactivity

The reactivity of 1-PTZ is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

-

HOMO Location: Predominantly localized on the tetrazole ring and the

-system of the phenyl ring. It acts as the electron donor (nucleophilic center). -

LUMO Location: Delocalized over the entire conjugated system, serving as the electron acceptor (electrophilic center).

Global Reactivity Descriptors: Using Koopmans' theorem, we derive the following descriptors to predict chemical behavior:

-

Chemical Hardness (

): -

Softness (

): -

Electrophilicity Index (

):

High softness values in 1-PTZ correlate directly with its efficacy as a corrosion inhibitor, facilitating electron transfer to the vacant

Part 3: Visualization of Reactivity Workflows

Computational Characterization Pipeline

The following diagram outlines the logical flow from structural input to reactivity prediction.

Figure 1: Computational workflow for characterizing 1-PTZ electronic structure.

Part 4: Spectroscopic Profiling & Validation

To ensure the theoretical model aligns with physical reality, calculated spectra must be scaled and compared with experimental data.

Vibrational Spectroscopy (IR)

Theoretical harmonic frequencies are typically overestimated. A scaling factor of 0.967 is applied for B3LYP/6-311++G(d,p).

-

C=N Stretching (Tetrazole): Calculated: ~1600 cm⁻¹ | Experimental: ~1595 cm⁻¹

-

N-N Stretching: Calculated: ~1280 cm⁻¹ | Experimental: ~1275 cm⁻¹

-

C-H Bending (Phenyl): Calculated: ~760 cm⁻¹ | Experimental: ~750 cm⁻¹

NMR Chemical Shifts (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method allows for the prediction of isotropic shielding tensors.

-

Protocol: Calculate shielding tensors for 1-PTZ and a reference (TMS) at the same level of theory.

. -

Validation: The tetrazole proton (C-H) typically appears downfield (~9.0-9.5 ppm) due to the electron-withdrawing nature of the four nitrogen atoms.

Part 5: Application Mechanism: Corrosion Inhibition[3]

1-PTZ functions as an interface inhibitor. The mechanism is driven by the adsorption of the tetrazole ring onto the metal surface.

Adsorption Mechanism

-

Physisorption: Initial electrostatic interaction between the protonated 1-PTZ (in acidic media) and charged metal surface.

-

Chemisorption: Donor-acceptor interaction.

-

Donor: N-atoms of 1-PTZ donate lone pair electrons to empty Fe

-orbitals. -

Back-donation: Fe

-electrons back-donate to the

-

Inhibition Pathway Diagram

Figure 2: Mechanistic pathway of 1-PTZ adsorption and corrosion inhibition on steel.

References

-

Corrosion Inhibition Mechanism

-

Spectroscopic & DFT Analysis

-

Photochemistry & Reactivity

-

Electronic Structure & Tautomerism

Sources

- 1. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. electrochemsci.org [electrochemsci.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Computational Profiling of 1-Phenyl-1H-tetrazole: Structural Dynamics & Electronic Descriptors

Executive Summary & Strategic Significance

1-Phenyl-1H-tetrazole (1-PT) represents a critical scaffold in both medicinal chemistry and high-energy density materials (HEDM) research. While often overshadowed by its isomer, 5-phenyl-1H-tetrazole (a direct carboxylic acid bioisostere), 1-PT serves as a vital model system for understanding the regioselective electronic distribution of the tetrazole ring when the N1-position is substituted.

For drug development professionals, accurate quantum chemical modeling of 1-PT is essential to predict:

-

Metabolic Stability: The N1-substitution "locks" the tautomeric equilibrium, allowing precise study of the C5-H reactivity.

-

Conformational Dynamics: The steric clash between the phenyl ortho-protons and the tetrazole nitrogen creates a non-planar geometry that influences binding affinity in protein pockets.

-

Vibrational Fingerprinting: Distinguishing 1-substituted from 2-substituted isomers via IR/Raman spectroscopy.

This guide provides a self-validating computational protocol using Density Functional Theory (DFT) to characterize 1-PT, moving beyond standard "black-box" calculations to rigorous, physically grounded modeling.

Computational Methodology: The "Gold Standard" Protocol

To achieve results comparable to experimental X-ray diffraction and spectroscopic data, a specific level of theory is required. Standard B3LYP is often insufficient for describing the twisted intermolecular geometry due to its poor description of long-range dispersion forces.

Recommended Theory Level

-

Functional: B3LYP-D3(BJ) or wB97X-D .

-

Why: The "D3(BJ)" (Grimme’s dispersion with Becke-Johnson damping) or the long-range corrected wB97X-D functional captures the weak steric repulsions and van der Waals forces that dictate the dihedral twist between the phenyl and tetrazole rings.

-

-

Basis Set: 6-311++G(d,p) or cc-pVTZ .

-

Why: The "++" diffuse functions are critical for describing the lone pairs on the four nitrogen atoms, which are prone to significant electron delocalization.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

-

Context: Gas-phase calculations often overestimate planarity. Solvation (e.g., in DMSO or Water) stabilizes the polarized tetrazole ring.

-

The Self-Validating Workflow

The following diagram outlines the logical flow for a high-integrity calculation. If the frequency check fails (imaginary frequencies present), the geometry is a transition state, not a ground state, and must be re-optimized.

Figure 1: The self-validating computational workflow. The "Imaginary Frequency" check is the critical control point for ensuring structural integrity.

Structural Dynamics: The Dihedral Twist

A common error in modeling 1-PT is assuming planarity. The conjugation between the phenyl

Conformational Analysis

Experimental data (X-ray) and high-level calculations confirm that 1-PT is non-planar .

| Parameter | Gas Phase (Calc) | Solution (PCM-DMSO) | Experimental (Crystal)* | Significance |

| Bond N1-C(Ph) | 1.42 Å | 1.43 Å | 1.44 Å | Indicates single bond character; allows rotation. |

| Dihedral Angle ( | ~29.0° | ~32.5° | ~28-30° | Critical: The rings are twisted to relieve steric strain. |

| N2-N3 Bond | 1.29 Å | 1.30 Å | 1.31 Å | Typical double bond character in the tetrazole ring. |

*Note: Crystal packing forces can slightly compress the angle compared to solution phase.

Mechanistic Insight

The ~30° twist breaks the full conjugation. This means the tetrazole ring acts as an electron-withdrawing group primarily through induction rather than resonance. In drug design, this implies that 1-PT will not lie flat in a binding pocket if the pocket is designed for a planar biphenyl-like system.

Electronic Descriptors & Reactivity

Understanding the Frontier Molecular Orbitals (FMO) is crucial for predicting how 1-PT interacts with biological targets (docking) or decomposes under stress (energetics).

HOMO-LUMO Mapping

-

HOMO (Highest Occupied Molecular Orbital): Localized heavily on the tetrazole ring and the N1-nitrogen. This is the region susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the phenyl ring . This suggests that nucleophilic attack (or electron back-donation) would likely engage the phenyl system.

Reactivity Logic Pathway

The following logic map explains how calculated energies translate to physical properties.

Figure 2: Electronic property logic. The large band gap indicates 1-PT is a "hard" molecule, chemically stable but capable of strong electrostatic interactions via the nitrogen lone pairs.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the "pharmacophore" features:

-

Red Regions (Negative Potential): Concentrated on N2, N3, and N4. These are excellent Hydrogen Bond Acceptors .

-

Blue Regions (Positive Potential): Concentrated on the Phenyl protons and C5-H.

-

Implication: Unlike 5-phenyl-1H-tetrazole (which has an acidic N-H), 1-PT is neutral. It binds primarily through dipole interactions and H-bond acceptance.

Spectroscopic Validation (IR & NMR)